molecular formula C8H12FN B1461758 Hydrogen fluoridecollidine CAS No. 45725-47-1

Hydrogen fluoridecollidine

Cat. No. B1461758
CAS RN: 45725-47-1
M. Wt: 141.19 g/mol
InChI Key: IDKGEEJHKVNSCI-UHFFFAOYSA-N
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Description

Hydrogen fluoridecollidine is a chemical compound with the molecular formula C8H12FN . It is also known by other names such as 2,4,6-trimethylpyridine hydrofluoride, 2,4,6-trimethylpyridine, fluoride, 2,4,6-collidine hydrofluoride, and 2,4,6-Collidine hydrogen fluoride .


Chemical Reactions Analysis

While specific chemical reactions involving Hydrogen fluoridecollidine were not found, it’s important to note that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .


Physical And Chemical Properties Analysis

Hydrogen fluoridecollidine has a boiling point of 235.6ºC at 760 mmHg and a melting point of 90ºC . The flash point is 96.3ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 2.53950 .

Scientific Research Applications

Medicinal Chemistry

Hydrogen fluoridecollidine plays a significant role in medicinal chemistry due to the presence of fluorine atoms. Fluorination of molecules is a common strategy to improve the pharmacological properties of drugs, including their cell permeability, solubility, and stability . This compound can be used to introduce fluorine into drug molecules, potentially leading to the development of new medications with enhanced efficacy and reduced side effects.

Imaging Agents

In the field of imaging, fluorine-containing compounds like Hydrogen fluoridecollidine are valuable for creating contrast agents used in various imaging techniques such as MRI, PET, and NIR . The fluorine atoms contribute to the contrast properties of these agents, making them more effective in highlighting specific areas within the body for diagnostic purposes.

Optical Fluorophores

The synthesis of fluorine-containing small molecules has been beneficial for the development of optical fluorophores. These fluorophores, which include families like BODIPY, rhodamine, phthalocyanine, and cyanine, are used in a wide range of applications from biological imaging to materials science . Hydrogen fluoridecollidine can be involved in the synthesis of these compounds, enhancing their fluorescence and photostability.

Environmental Science

In environmental science, Hydrogen fluoridecollidine may be used in the treatment strategies for water contaminated with fluoride ions. Excessive fluoride in water can lead to health issues, and compounds like Hydrogen fluoridecollidine can be part of adsorption technology to remove fluoride ions from water sources .

Organofluorine Chemistry

This compound is integral to organofluorine chemistry, where it is used to introduce fluorine atoms into organic molecules. The unique properties of fluorine atoms, such as their small size and high electronegativity, make them desirable for modifying the chemical behavior of organic compounds .

Pharmaceutical Drug Development

Hydrogen fluoridecollidine’s role in pharmaceutical drug development is noteworthy. Fluorine atoms are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The compound’s ability to facilitate the introduction of fluorine into drug molecules makes it a valuable tool in the design and synthesis of new pharmaceuticals .

Safety and Hazards

Hydrogen fluoride, a component of Hydrogen fluoridecollidine, is extremely flammable and contains gas under pressure; it may explode if heated . It’s important to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,4,6-trimethylpyridine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGEEJHKVNSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660209
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrogen fluoridecollidine

CAS RN

45725-47-1
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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